Binding Site Differentiation: 4-BCCA vs Perampanel at AMPA Receptor Transmembrane Domain
X-ray crystallography (PDB ID 6XSR) demonstrates that 4-BCCA binds to the lateral portals formed by transmembrane segments M1-M4 of the AMPA receptor, a binding site that is spatially distinct from the non-competitive inhibitor binding site occupied by the clinically used antiepileptic drug perampanel [1]. Mutagenesis studies of amino acids predicted to be involved in ligand-receptor interaction confirmed this distinct binding mode, and electrophysiological measurements established that 4-BCCA exhibits low-affinity inhibition of AMPA receptors expressed in HEK293 cells [2].
| Evidence Dimension | AMPA receptor binding site localization |
|---|---|
| Target Compound Data | Lateral portals formed by transmembrane segments M1-M4; dynamic binding assuming multiple poses with capability to enter ion channel pore |
| Comparator Or Baseline | Perampanel: distinct TMD binding site at non-competitive inhibitor locus |
| Quantified Difference | Spatially distinct binding sites within the TMD; no overlapping binding residues |
| Conditions | X-ray crystallography (PDB ID 6XSR); mutagenesis; electrophysiological assays in HEK293 cells |
Why This Matters
Distinct binding sites enable potential synergistic combination therapy with existing antiepileptic drugs without direct competition, supporting procurement for research investigating novel combination regimens.
- [1] Yelshanskaya MV, Singh AK, Narangoda C, Williams RSB, Kurnikova MG, Sobolevsky AI. Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. Br J Pharmacol. 2022;179:3628-3644. PMID: 32959886. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. 4-BCCA Ligand Page. GtoPdb Ligand ID: 11309. View Source
